1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Brand Name: Vulcanchem
CAS No.: 102650-30-6
VCID: VC20741767
InChI: InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
SMILES: C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
Molecular Formula: C22H28N4O10S
Molecular Weight: 540.5 g/mol

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid

CAS No.: 102650-30-6

Cat. No.: VC20741767

Molecular Formula: C22H28N4O10S

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid - 102650-30-6

CAS No. 102650-30-6
Molecular Formula C22H28N4O10S
Molecular Weight 540.5 g/mol
IUPAC Name 2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Standard InChI InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
Standard InChI Key VAOYPHGXHKUTHC-KRWDZBQOSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
SMILES C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
Canonical SMILES C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S

Chemical Identity and Properties

Molecular Structure and Identification

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid belongs to the family of polyaminocarboxylic acids that serve as effective metal chelators. Its structure consists of a diethylenetriaminepentaacetic acid (DTPA) core with a p-isothiocyanatobenzyl group attached. This bifunctional chelator contains multiple coordinating groups that enable strong binding to various metal ions while allowing conjugation to biomolecules through its isothiocyanate functional group .

PropertyValue
Molecular FormulaC22H28N4O10S
Molecular Weight540.5 g/mol
CAS Number102650-30-6 (S-isomer)
Alternative CAS Number121806-83-5 (non-specific stereochemistry)
PubChem CID124173
InChIKeyVAOYPHGXHKUTHC-KRWDZBQOSA-N (S-isomer)
SMILESC1=CC(=CC=C1CC@@HN(CC(=O)O)CC(=O)O)N=C=S

The compound features multiple carboxylic acid groups that contribute to its metal-chelating properties. The isothiocyanate (-N=C=S) functional group serves as a reactive site for coupling to proteins and other biomolecules containing primary amines . This bifunctionality makes it an ideal linker for connecting metal ions to targeting biomolecules.

Stereochemistry and Conformational Properties

Synthesis and Preparation

Radiometal Conjugation

The radiolabeling of 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid with various metals has been extensively studied. The compound's multiple carboxylate and amine groups create a coordination cage suitable for capturing radiometals such as gadolinium (Gd³⁺) and actinium-225 (²²⁵Ac) . The radiolabeling process typically involves mixing the chelator with the metal ion under controlled conditions of pH, temperature, and concentration to optimize the labeling efficiency while minimizing radiolysis.

Research has investigated both one-step and two-step radiolabeling procedures. The one-step approach offers advantages in terms of simplicity and reduced processing time, which is particularly important when working with short-lived radioisotopes . The kinetics of radiolabeling appear to be influenced by factors such as temperature, with studies showing improved incorporation rates at 37°C compared to room temperature .

Biomedical Applications

Role in Radiometal Labeling of Immunoproteins

One of the primary applications of 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid is the radiometal labeling of immunoproteins, particularly monoclonal antibodies . The compound serves as a bifunctional chelator that can be covalently attached to antibodies through its isothiocyanate group while simultaneously binding radiometals through its DTPA moiety. This approach enables the creation of radioimmunoconjugates for both diagnostic imaging and therapeutic applications .

The radiometal labeling process typically involves first conjugating the chelator to the antibody through reaction of the isothiocyanate group with primary amines on the protein. This conjugate is then incubated with the radiometal to form the final radioimmunoconjugate. Studies have examined various conditions to optimize radiochemical purity, specific activity, and stability of the products .

Magnetic Resonance Imaging Contrast Agents

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid chelated with gadolinium (Gd³⁺) has been investigated as a component of magnetic resonance imaging (MRI) contrast agents. The Gd³⁺ complex affects the relaxation times of nearby water protons, enhancing contrast in MR images. By conjugating targeting moieties to the chelator, researchers have developed targeted contrast agents that can selectively accumulate in specific tissues or cell types .

One notable example is the development of a glucosylated derivative, Gd³⁺-p-SCN-Bn-DTPA-DG, which incorporates a glucose moiety to target cells with elevated glucose metabolism, such as cancer cells. Research has demonstrated that this glucose-modified contrast agent shows increased cellular uptake, particularly in cancerous cells (up to 67% increase) compared to normal cells (25% increase) .

Targeted Alpha Therapy with Actinium-225

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid has played a significant role in the development of targeted alpha-particle therapy using actinium-225 (²²⁵Ac). Alpha particles emitted by ²²⁵Ac can deliver highly localized radiation to targeted cells while minimizing damage to surrounding tissues. This approach shows promise for treating various types of cancer .

Challenges in ²²⁵Ac therapy have included difficulties in stably attaching the radioisotope to targeting vehicles like antibodies, achieving adequate specific activity, and developing cost-effective labeling strategies. Various chelators have been investigated, with many failing to either chelate the metal or maintain stability in serum. Research has shown that 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid provides more stable labeling compared to other chelators, making it a valuable tool for developing ²²⁵Ac-based therapeutics .

Research Findings and Experimental Data

Radiolabeling Efficiency and Stability

Studies on the radiolabeling of antibody constructs with ²²⁵Ac using DTPA-based chelators have yielded important insights into the efficiency and stability of these conjugates. Research has shown that constructs with different numbers of chelating arms exhibit varying labeling kinetics. For example, a 4-arm construct reportedly labeled more quickly than a 3-arm construct, with approximately 95% activity incorporation after 4 hours compared to 78% for the 3-arm construct .

Temperature has been identified as a significant factor affecting labeling kinetics, with higher temperatures (37°C) yielding faster incorporation rates compared to room temperature. For practical purposes, a 2-hour labeling procedure has been found to offer a good balance between labeling efficiency and convenience .

The stability of radiolabeled constructs in biological media is crucial for their clinical application. In vitro stability tests and in vivo biodistribution studies have helped evaluate the performance of 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid complexes under physiologically relevant conditions.

MRI Signal Enhancement

Evaluation of the MRI properties of Gd³⁺-p-SCN-Bn-DTPA-DG has demonstrated its effectiveness as a contrast agent. The compound exhibited an intense signal on T1-weighted images relative to unlabeled cells. Parameters such as relaxivity, T1 and T2 relaxation times have been characterized to understand the performance of this contrast agent .

The enhancement of MRI signals by these contrast agents enables better visualization of targeted tissues, potentially improving the diagnostic accuracy for conditions such as breast cancer. The glucose modification appears to contribute to both the targeting specificity and the signal enhancement properties of the compound .

Recent Developments and Future Prospects

Clinical Translation

The application of 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid in radioimmunoconjugates has progressed to clinical studies. The ²²⁵Ac-HuM195 conjugate, which utilizes this chelator technology, has entered human clinical trials for the treatment of advanced myeloid leukemias . This represents a significant step toward clinical translation of targeted alpha therapy using this chelation approach.

The development of efficient one-step radiolabeling procedures has helped address some of the practical challenges in preparing radiopharmaceuticals for clinical use. These streamlined methods reduce the complexity of production while maintaining the quality and stability of the final products .

Emerging Applications

Beyond its established roles in radiometal chelation and MRI contrast enhancement, 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid continues to find new applications through chemical modifications and novel conjugation strategies. The successful development of glucosylated derivatives suggests that other targeting moieties could be incorporated to create a diverse array of targeted imaging and therapeutic agents .

The potential for combining diagnostic and therapeutic functionalities into a single agent (theranostics) represents an exciting direction for future development. By incorporating both imaging and therapeutic radioisotopes or by designing dual-modality agents, researchers may create more comprehensive tools for managing diseases like cancer.

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